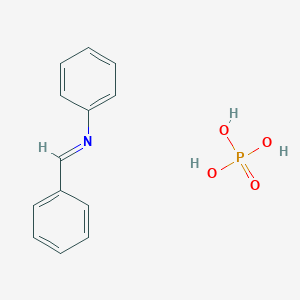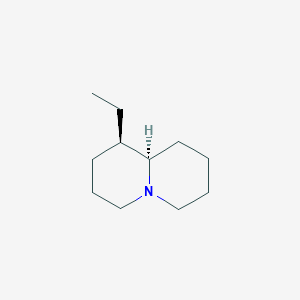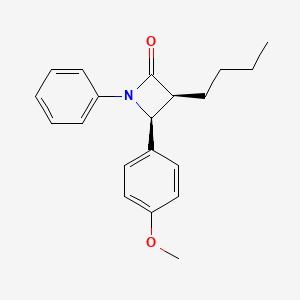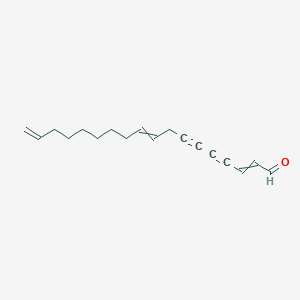
Octadeca-2,9,17-triene-4,6-diynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadeca-2,9,17-triene-4,6-diynal is an organic compound with the molecular formula C18H24O. It is characterized by the presence of three double bonds and two triple bonds within its carbon chain, making it a polyunsaturated compound. This unique structure imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,9,17-triene-4,6-diynal typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions to form the desired polyunsaturated structure. For instance, the reaction between a terminal alkyne and an alkene in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification methods .
化学反应分析
Types of Reactions
Octadeca-2,9,17-triene-4,6-diynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Octadeca-2,9,17-triene-4,6-diynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of octadeca-2,9,17-triene-4,6-diynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
相似化合物的比较
Similar Compounds
Octadeca-2,9,16-trien-12,14-diynal: Similar structure with slight variations in the position of double and triple bonds.
Octa-2,4,6-triene: Contains three double bonds but lacks the triple bonds present in octadeca-2,9,17-triene-4,6-diynal.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62706-54-1 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC 名称 |
octadeca-2,9,17-trien-4,6-diynal |
InChI |
InChI=1S/C18H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,16-18H,1,3-8,11H2 |
InChI 键 |
YYLRGBUNZYXRJR-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCC=CCC#CC#CC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


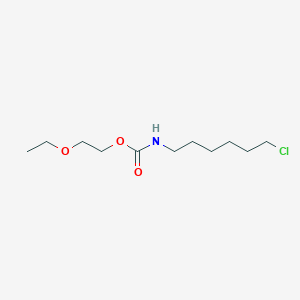
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

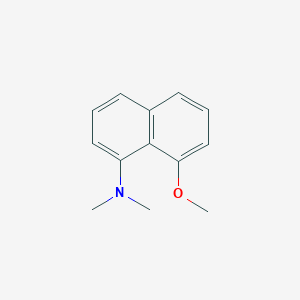

![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)

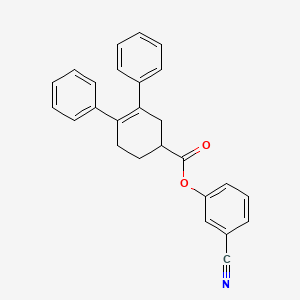
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)

![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
